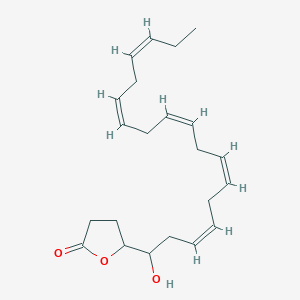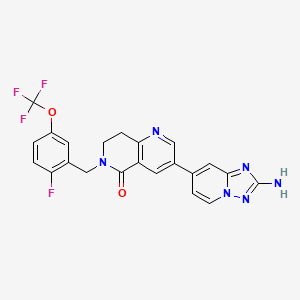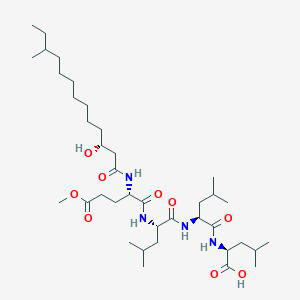
Gageotetrin B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gageotetrin B is a linear lipopeptide isolated from the marine bacterium Bacillus subtilis strain 109GGC020. It is known for its potent antimicrobial properties, particularly against fungi.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Gageotetrin B involves the isolation of the compound from Bacillus subtilis. The process includes culturing the bacterium under specific conditions to induce the production of the lipopeptide. The compound is then extracted and purified using chromatographic techniques .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale fermentation processes. Bacillus subtilis can be cultured in bioreactors, and the lipopeptide can be harvested from the culture medium. The purification process would involve multiple steps of chromatography to ensure the purity of the compound .
Chemical Reactions Analysis
Types of Reactions
Gageotetrin B undergoes various chemical reactions, including:
Oxidation: This reaction can modify the lipid tail of the lipopeptide, potentially altering its antimicrobial properties.
Reduction: Reduction reactions can affect the peptide bonds within the molecule.
Substitution: Substitution reactions can introduce different functional groups into the molecule, potentially enhancing its activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the stability of the compound .
Major Products Formed
The major products formed from these reactions include modified versions of this compound with altered antimicrobial properties. These modifications can enhance the compound’s effectiveness against specific pathogens .
Scientific Research Applications
Gageotetrin B has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the synthesis and modification of lipopeptides.
Biology: this compound is studied for its role in inhibiting the growth of various fungi and bacteria.
Industry: It can be used in agriculture as a biopesticide to protect crops from fungal infections
Mechanism of Action
Gageotetrin B exerts its effects by disrupting the cell membranes of fungi and bacteria. The lipopeptide interacts with the lipid bilayer, causing membrane destabilization and cell lysis. This mechanism is similar to other antimicrobial peptides, which target the integrity of microbial cell membranes .
Comparison with Similar Compounds
Similar Compounds
- Gageopeptide A
- Gageopeptide B
- Gageopeptide C
- Gageopeptide D
Uniqueness
Gageotetrin B is unique among these compounds due to its higher potency against fungi. It has a lower minimum inhibitory concentration compared to the other gageopeptides, making it a more effective antimicrobial agent .
Properties
Molecular Formula |
C38H70N4O9 |
|---|---|
Molecular Weight |
727.0 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(3R)-3-hydroxy-11-methyltridecanoyl]amino]-5-methoxy-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C38H70N4O9/c1-10-27(8)16-14-12-11-13-15-17-28(43)23-33(44)39-29(18-19-34(45)51-9)35(46)40-30(20-24(2)3)36(47)41-31(21-25(4)5)37(48)42-32(38(49)50)22-26(6)7/h24-32,43H,10-23H2,1-9H3,(H,39,44)(H,40,46)(H,41,47)(H,42,48)(H,49,50)/t27?,28-,29+,30+,31+,32+/m1/s1 |
InChI Key |
XSDQAINHEGVCGQ-UJFCRIMHSA-N |
Isomeric SMILES |
CCC(C)CCCCCCC[C@H](CC(=O)N[C@@H](CCC(=O)OC)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)O)O |
Canonical SMILES |
CCC(C)CCCCCCCC(CC(=O)NC(CCC(=O)OC)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


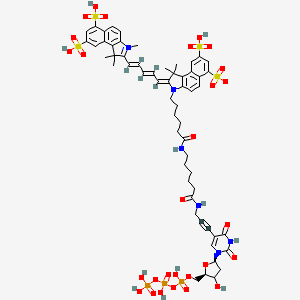


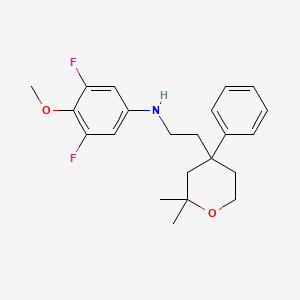

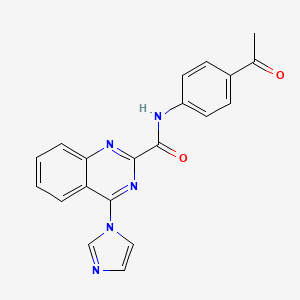
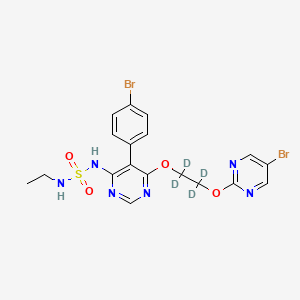

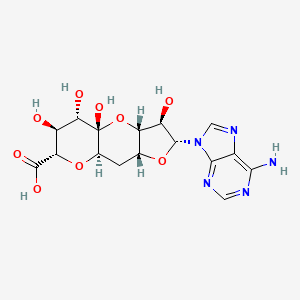
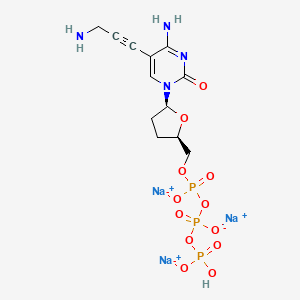

![1-[(1R)-1-(2,6-dichloro-3-methoxyphenyl)ethyl]-6-{2-[(2R)-piperidin-2-yl]phenyl}-1H-benzimidazole](/img/structure/B15138572.png)
